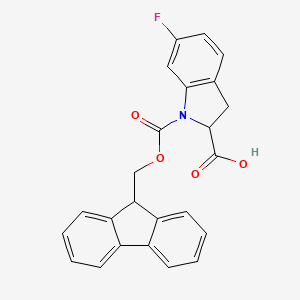

1-(Bromomethyl)-N-methylcyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

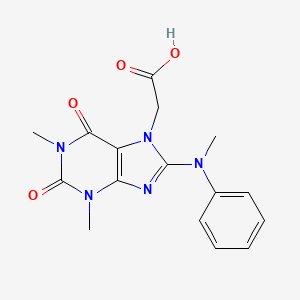

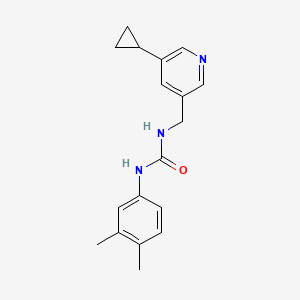

Compounds like “1-(Bromomethyl)-N-methylcyclopropanecarboxamide” are usually organic compounds that contain a cyclopropane ring, a carboxamide group, and a bromomethyl group . They are often used as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of such compounds typically involves several steps, including the formation of the cyclopropane ring, the introduction of the bromomethyl group, and the formation of the carboxamide group . The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific conditions used. For example, the bromomethyl group can participate in various reactions, such as nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, such as their melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Ethylene Inhibition in Horticulture

1-Methylcyclopropene (1-MCP) is widely studied for its role as an ethylene action inhibitor, profoundly impacting postharvest management of fruits, vegetables, and floricultural crops. By binding to the ethylene receptor sites in plant tissues, 1-MCP effectively delays ripening and senescence, maintaining quality and extending the shelf life of produce. Research has highlighted its utility across a broad range of horticultural products, demonstrating its effectiveness at very low concentrations and across various temperatures (Blankenship & Dole, 2003).

Exploration of Ethylene's Role in Plant Biology

The application of 1-MCP extends beyond practical postharvest benefits, serving as a valuable tool in research aimed at deciphering the complex role of ethylene in plant physiology. By inhibiting ethylene's effects, scientists can more accurately study its role in processes like ripening, senescence, stress responses, and disease resistance. This has paved the way for advances in understanding ethylene's multifaceted role in plant biology and its interaction with other plant hormones and signaling pathways (Ergun, 2006).

Biochemical and Molecular Studies

On a molecular level, studies involving cyclopropane derivatives have contributed to understanding the biochemical pathways regulated by ethylene. For instance, the inhibition of ethylene perception by 1-MCP has been shown to affect various biochemical markers, including ethylene production, volatile production, chlorophyll degradation, and enzymatic activities associated with ripening and senescence. This molecular insight is crucial for developing targeted strategies to manipulate ethylene responses for crop improvement and storage (Ma et al., 2009).

Contributions to Synthetic Chemistry

Cyclopropane derivatives, including those related to "1-(Bromomethyl)-N-methylcyclopropanecarboxamide," have significant implications in synthetic chemistry. They serve as key intermediates in the synthesis of a variety of compounds, demonstrating the versatility of cyclopropane chemistry in facilitating novel synthetic routes and methodologies. This includes the development of new reactions, the synthesis of complex molecules, and applications in medicinal chemistry (Moens et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(bromomethyl)-N-methylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c1-8-5(9)6(4-7)2-3-6/h2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFVVDZWOOVNGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2797913.png)

![2-[4-(2-Nitrophenyl)sulfonylpiperazin-2-yl]ethanol](/img/structure/B2797916.png)

![(E)-3-(2,5-difluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2797922.png)

![4-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride](/img/structure/B2797923.png)